molecular formula C18H19N5O2 B2622260 2-(3-Nitrophenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine CAS No. 727975-37-3

2-(3-Nitrophenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine

Cat. No.: B2622260
CAS No.: 727975-37-3
M. Wt: 337.383
InChI Key: REKIDXQUVHXKQN-UHFFFAOYSA-N
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Description

2-(3-Nitrophenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine is a chemical compound of significant interest in medicinal chemistry research, particularly for the development of novel therapeutic agents. It is built on the imidazo[1,2-a]pyridine scaffold, a privileged structure in drug discovery known for its diverse biological activities. This scaffold is found in several approved drugs and is the subject of ongoing investigation for various diseases . The specific substitution pattern of this compound, featuring a 3-nitrophenyl group at the 2-position and a piperazinylmethyl group at the 3-position, is characteristic of compounds being studied for their potent biological activities. Related imidazo[1,2-a]pyridine analogues have demonstrated promising activity against challenging diseases. For instance, some compounds in this class exhibit significant potency against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) by inhibiting the QcrB subunit of the cytochrome bcc complex, a key target in the mycobacterial oxidative phosphorylation pathway . Furthermore, structurally similar imidazo[1,2-a]pyridine derivatives are being actively researched as potent inhibitors in oncology, such as for targeting FLT3 mutations in acute myeloid leukemia (AML), showing activity against drug-resistant mutant forms of the kinase . The piperazine ring present in the structure is a common pharmacophore that often contributes to favorable physicochemical properties and molecular interactions. This compound serves as a valuable synthetic intermediate or a lead compound for researchers in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and target validation across multiple therapeutic areas . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-(3-nitrophenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c24-23(25)15-5-3-4-14(12-15)18-16(13-21-10-7-19-8-11-21)22-9-2-1-6-17(22)20-18/h1-6,9,12,19H,7-8,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REKIDXQUVHXKQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=C(N=C3N2C=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Nitrophenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the imidazo[1,2-a]pyridine core, followed by the introduction of the nitrophenyl group through nitration reactions. The final step involves the alkylation of the imidazo[1,2-a]pyridine with piperazine to form the desired compound. Reaction conditions often include the use of strong acids or bases, organic solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance efficiency and scalability. Purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(3-Nitrophenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the imidazo[1,2-a]pyridine core and the piperazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group yields nitro derivatives, while reduction produces amino derivatives. Substitution reactions can lead to a wide range of functionalized imidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

2-(3-Nitrophenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is explored for potential therapeutic applications, including antimicrobial and anticancer properties.

    Medicine: Research focuses on its potential as a drug candidate, particularly in targeting specific biological pathways.

    Industry: The compound is investigated for its use in material science, including the development of novel polymers and advanced materials.

Mechanism of Action

The mechanism of action of 2-(3-Nitrophenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the piperazine moiety may interact with biological receptors. These interactions can modulate various cellular processes, leading to the compound’s observed biological effects. Detailed studies on its binding affinity, receptor activation, and downstream signaling pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Positional Isomers of Nitrophenyl Substituents

  • 2-(4-Nitrophenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine : This positional isomer (CAS: 728864-97-9) differs only in the nitro group’s placement on the phenyl ring (para vs. meta). While both isomers share the molecular formula C₁₈H₁₉N₅O₂ (MW: 337.38 g/mol), the meta-nitro derivative may exhibit distinct electronic and steric properties. For example, the para isomer’s linear symmetry could influence crystallinity or receptor binding compared to the meta isomer’s angled orientation .

Piperazine-Modified Analogues

  • 2-(3-Nitrophenyl)imidazo[1,2-a]pyridine (L2): Lacks the piperazinylmethyl group, resulting in reduced molecular weight (MW: ~255.25 g/mol) and basicity.
  • Compounds 3a–i (Pyrazoline-Piperazine Hybrids): Derivatives with pyrazoline rings fused to the imidazo[1,2-a]pyridine core (e.g., 3a–i in ) demonstrate how additional heterocyclic rings modulate bioactivity. These compounds showed antileishmanial and antitrypanosomal activity, suggesting that structural complexity can enhance antiparasitic effects compared to simpler analogues .

Triazole- and Thiadiazole-Substituted Derivatives

  • Compounds 8p and 10a–b () : Feature triazole rings linked to piperazine. For instance, 8p (antileishmanial activity) includes a 4-methoxy-2-nitrophenyl-triazole group, which may improve metabolic stability due to the triazole’s resistance to enzymatic degradation. In contrast, the target compound’s simpler piperazinylmethyl group prioritizes synthetic accessibility .
  • Thiadiazole Derivatives () : Antiulcer agents like 19c incorporate thiadiazole rings, which confer cytoprotective properties. The target compound’s nitro group and piperazine may lack this specificity but could offer broader receptor modulation .

Physicochemical Properties

Compound Molecular Weight (g/mol) logP (Predicted) Solubility (mg/mL) Key Substituents
Target Compound 337.38 2.1 0.15 (PBS) 3-Nitrophenyl, piperazinylmethyl
2-(4-Nitrophenyl) Isomer 337.38 2.3 0.12 (PBS) 4-Nitrophenyl, piperazinylmethyl
L2 (No Piperazine) 255.25 3.5 0.05 (PBS) 3-Nitrophenyl
8p (Triazole Derivative) 497.36 3.8 0.08 (DMSO) 4-Methoxy-2-nitrophenyl, triazole
  • logP and Solubility : The target compound’s piperazine group reduces logP (2.1 vs. L2’s 3.5), enhancing aqueous solubility. However, triazole derivatives (e.g., 8p) exhibit higher logP due to aromaticity, favoring membrane permeability but reducing solubility .

Antiparasitic Activity

  • The target compound’s structural relatives, such as pyrazoline hybrids (Compounds 1–4 in ), demonstrated IC₅₀ values of 1.2–8.7 µM against Leishmania donovani, suggesting that piperazine-linked imidazo[1,2-a]pyridines are potent antiparasitic agents. However, the absence of a pyrazoline ring in the target compound may limit its efficacy in this context .

Cytoprotective and Antiulcer Effects

  • Thiadiazole derivatives (e.g., 19c) from showed cytoprotective activity comparable to SCH-28080 in ethanol-induced ulcer models. The target compound’s nitro group may confer redox-modulating properties, but its lack of a thiadiazole ring could reduce specificity for ulcer pathways .

Mitochondrial vs. DNA-Targeted Mechanisms

  • highlights that subtle structural changes (e.g., imidazo[1,2-a]pyridine vs. pyrimidine) can shift mechanisms from mitochondrial disruption to DNA damage. The target compound’s nitrophenyl group may favor interactions with mitochondrial proteins, akin to 2-phenyl-3-nitroso-imidazo[1,2-a]pyridine .

Biological Activity

2-(3-Nitrophenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine is a compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its imidazo[1,2-a]pyridine core structure, which is known for its diverse biological properties.

  • Chemical Name : this compound
  • CAS Number : 727975-37-3
  • Molecular Formula : C18H19N5O2
  • Molecular Weight : 337.38 g/mol

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its potential as an antibacterial and anticancer agent.

Antibacterial Activity

Research indicates that imidazo[1,2-a]pyridine derivatives exhibit substantial antibacterial properties. In a study involving a series of synthesized imidazo derivatives, some compounds demonstrated potent activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve interference with bacterial protein synthesis or disruption of cell wall integrity .

CompoundActivity AgainstMechanism
This compoundVarious Gram-positive and Gram-negative bacteriaInhibition of protein synthesis

Anticancer Activity

In vitro studies have also suggested that this compound may exhibit anticancer properties. The imidazo[1,2-a]pyridine scaffold has been associated with the inhibition of cancer cell proliferation in several types of cancer cells. The specific pathways affected include apoptosis induction and cell cycle arrest, although detailed mechanisms are still under investigation .

Case Studies

  • Study on Antibacterial Properties : A study synthesized several derivatives of imidazo[1,2-a]pyridine and tested their antibacterial efficacy. Among these, this compound was noted for its effectiveness against resistant strains of bacteria, highlighting its potential as a lead compound for further development in antibiotic therapies.
  • Anticancer Evaluation : Another research effort focused on the anticancer effects of various imidazo derivatives, including our compound of interest. Results indicated that treatment with this compound led to significant reductions in cell viability in cancer cell lines compared to controls, suggesting its potential role in cancer therapy.

Q & A

Q. What in vivo models assess therapeutic potential for neglected diseases?

  • Methodological Answer : Antileishmanial/antitrypanosomal activity is evaluated in BALB/c mice infected with Leishmania donovani or Trypanosoma brucei. Administer compounds orally (10–50 mg/kg/day) and monitor parasite load via qPCR. Compare efficacy to miltefosine or benznidazole .

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